5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride

Overview

Description

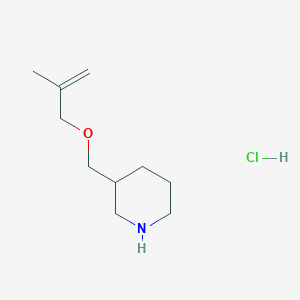

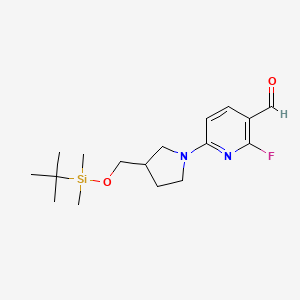

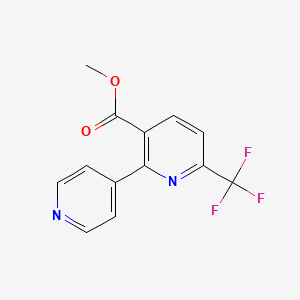

“5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride” is a chemical compound with the CAS Number: 1185301-77-2 . It has a molecular weight of 246.14 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of benzofuran derivatives, which this compound is a part of, often involves strategies like one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C11 H12 Cl N O . Cl H . The InChI Code for this compound is 1S/C11H12ClNO.ClH/c1-3-10-6 (2)8-4-7 (12)5-9 (13)11 (8)14-10;/h4-5H,3,13H2,1-2H3;1H .

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 246.14 .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including the specific compound , have been studied for their anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cancer cell growth makes it a potential candidate for developing new anticancer therapies.

Anti-Hepatitis C Virus Activity

Recent discoveries have shown that macrocyclic benzofuran compounds possess anti-hepatitis C virus activity. This suggests that derivatives of benzofuran, like the one mentioned, could be effective therapeutic drugs for treating hepatitis C disease .

Antibacterial Properties

Benzofuran derivatives are known to have strong antibacterial activities. This makes them valuable in the search for new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .

Antioxidative Effects

The antioxidative properties of benzofuran compounds are noteworthy. They can be utilized in the development of treatments for diseases caused by oxidative stress or in the creation of supplements aimed at enhancing the body’s antioxidative defense mechanisms .

Antiviral Applications

Apart from their activity against hepatitis C, benzofuran derivatives also show promise in the broader field of antiviral drug development. Their structural versatility allows for the synthesis of compounds that could potentially treat a variety of viral infections .

Synthesis of Complex Benzofuran Compounds

Innovative methods for constructing benzofuran rings have been developed, which are crucial for synthesizing complex benzofuran compounds. These methods include unique free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions. Such synthetic advancements enable the creation of novel benzofuran-based drugs with potential applications across various therapeutic fields .

Future Directions

The future directions for the research and development of benzofuran derivatives, including this compound, could involve the development of promising compounds with target therapy potentials and little side effects . Some substituted benzofurans have shown dramatic anticancer activities , suggesting potential future directions in cancer therapy.

properties

IUPAC Name |

5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO.ClH/c1-3-10-6(2)8-4-7(12)5-9(13)11(8)14-10;/h4-5H,3,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXICXTHPSJMDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C(=CC(=C2)Cl)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)

![Tert-butyl 2-(3,4-dimethylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)

![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)

![3-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1440417.png)